molecular formula C6H11NO3 B13511569 Methyl 3-amino-1-hydroxycyclobutane-1-carboxylate

Methyl 3-amino-1-hydroxycyclobutane-1-carboxylate

Cat. No.: B13511569
M. Wt: 145.16 g/mol
InChI Key: OJANGUQJRPWRBJ-UHFFFAOYSA-N
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Description

Methyl 3-amino-1-hydroxycyclobutane-1-carboxylate is a cyclobutane derivative with a unique structure that includes an amino group, a hydroxyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-1-hydroxycyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable cyclobutane precursor with an amino group and a hydroxyl group, followed by esterification to form the methyl ester. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-1-hydroxycyclobutane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the amino group may produce primary amines .

Scientific Research Applications

Methyl 3-amino-1-hydroxycyclobutane-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-1-hydroxycyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity and binding to target molecules. The compound may act as a ligand, forming complexes with metal ions or interacting with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

methyl 3-amino-1-hydroxycyclobutane-1-carboxylate

InChI

InChI=1S/C6H11NO3/c1-10-5(8)6(9)2-4(7)3-6/h4,9H,2-3,7H2,1H3

InChI Key

OJANGUQJRPWRBJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC(C1)N)O

Origin of Product

United States

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